An In-depth Technical Guide to the Chemical Properties of 1,6-Diphenylhexatriene (DPH)
An In-depth Technical Guide to the Chemical Properties of 1,6-Diphenylhexatriene (DPH)
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,6-Diphenyl-1,3,5-hexatriene (DPH) is a fluorescent hydrocarbon probe renowned for its application in the biophysical characterization of cell membranes and liposomes.[1][2] Its utility stems from its unique photophysical properties: it is virtually non-fluorescent in aqueous environments but exhibits intense fluorescence upon partitioning into the hydrophobic core of lipid bilayers.[1][3] This environment-sensitive fluorescence makes DPH an invaluable tool for investigating membrane fluidity, lipid order, and the effects of various perturbations on membrane structure.[2][3] This technical guide provides a comprehensive overview of the chemical and physical properties of DPH, detailed experimental protocols for its use in membrane studies, and an exploration of its application in understanding the downstream effects of signaling pathways on membrane characteristics.
Core Chemical and Physical Properties
DPH is a yellow crystalline powder with the chemical formula C₁₈H₁₆ and a molar mass of 232.32 g/mol .[1][4][5] Its structure consists of a hexatriene chain flanked by two phenyl groups, which confers the molecule its hydrophobic nature and is crucial for its membrane-partitioning behavior.
Table 1: General Chemical and Physical Properties of 1,6-Diphenylhexatriene
| Property | Value | References |
| Chemical Formula | C₁₈H₁₆ | [4][5] |
| Molar Mass | 232.32 g/mol | [4][5] |
| Appearance | Yellow crystalline powder or crystals | [4] |
| Melting Point | 199-203 °C | [1][4][6] |
| Solubility | Sparingly soluble in chloroform and dichloromethane; Soluble in DMF and DMSO. Practically insoluble in water. | [3][4] |
Spectroscopic Properties
The utility of DPH as a fluorescent probe is defined by its absorption and emission characteristics, which are sensitive to the polarity and viscosity of its microenvironment. In nonpolar solvents and lipid environments, DPH exhibits strong absorption in the near-UV region and emits blue fluorescence.
Table 2: Spectroscopic Properties of 1,6-Diphenylhexatriene in Various Solvents
| Solvent | Excitation Max (λex, nm) | Emission Max (λem, nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) at λmax | Quantum Yield (Φ) | Fluorescence Lifetime (τ, ns) | References |
| Cyclohexane | 353.2 | ~428 | 84,800 at 353.2 nm | 0.78 | 5.3 - 11.31 | [7][8][9] |
| Methanol | 350 | 452 | - | - | - | [6] |
| Ethanol | - | - | - | - | - | |
| DMF | - | - | - | - | - | [3] |
| DMSO | - | - | - | - | - | [3] |
| Erythrocyte Membrane | - | - | - | - | ~11 | [10] |
| Phospholipid Vesicles (gel phase) | - | - | - | - | 9 - 11 | [11] |
| Phospholipid Vesicles (liquid-crystalline phase) | - | - | - | - | ~8 | [11] |
Experimental Protocols
The primary application of DPH is the measurement of membrane fluidity through fluorescence polarization or anisotropy. This technique relies on the principle that the rotational motion of DPH within the membrane is restricted to a degree that depends on the viscosity of its environment. By exciting the DPH molecules with polarized light and measuring the polarization of the emitted light, one can infer the fluidity of the membrane.[2]
Preparation of DPH Stock Solution
A concentrated stock solution of DPH is typically prepared in an organic solvent due to its poor aqueous solubility.
-
Weigh out a precise amount of DPH powder.
-
Dissolve the DPH in tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO) to a final concentration of 2 mM.
-
Store the stock solution at -20°C, protected from light.
Labeling of Liposomes or Cells with DPH
This protocol describes the general procedure for labeling either liposomes or cell suspensions with DPH.
-
Prepare a suspension of liposomes or cells in a suitable buffer (e.g., PBS).
-
While vortexing the suspension, add the 2 mM DPH stock solution to achieve a final probe concentration of approximately 1 µM. The final concentration of the organic solvent should be kept to a minimum (typically <0.5% v/v) to avoid perturbing the membrane.
-
Incubate the mixture for 30-60 minutes at room temperature, protected from light, to allow for the partitioning of DPH into the membranes.
Fluorescence Anisotropy Measurement
Fluorescence anisotropy is measured using a fluorometer equipped with polarizers.
-
Set the excitation wavelength to approximately 360 nm and the emission wavelength to approximately 430 nm.[4]
-
Measure the fluorescence intensities with the excitation polarizer oriented vertically and the emission polarizer oriented both vertically (I_vv) and horizontally (I_vh).
-
To correct for instrument-specific biases, a G-factor is determined by measuring the fluorescence intensities with the excitation polarizer oriented horizontally and the emission polarizer oriented vertically (I_hv) and horizontally (I_hh). The G-factor is calculated as G = I_hv / I_hh.
-
The fluorescence anisotropy (r) is then calculated using the following equation: r = (I_vv - G * I_vh) / (I_vv + 2 * G * I_vh)
An increase in membrane fluidity leads to a decrease in the measured fluorescence anisotropy, and vice versa.
DPH as a Probe for Downstream Effects of Signaling Pathways
While DPH is not a direct probe for specific signaling molecules or pathways, it serves as a powerful tool to investigate the downstream consequences of signal transduction events on the physical state of the cell membrane. Many signaling pathways culminate in the modulation of lipid metabolism, cytoskeletal rearrangements, or the generation of reactive oxygen species, all of which can alter membrane fluidity.
For example, signaling cascades that activate phospholipases can lead to changes in the lipid composition of the membrane, which can be detected as a change in DPH fluorescence anisotropy. Similarly, oxidative stress resulting from certain signaling events can lead to lipid peroxidation, increasing membrane rigidity, which can be monitored using DPH.[12]
Conclusion
1,6-Diphenylhexatriene remains a cornerstone fluorescent probe for the study of membrane biophysics. Its well-characterized chemical and spectroscopic properties, coupled with straightforward experimental protocols, allow for robust and reproducible measurements of membrane fluidity. For researchers in drug development and cell biology, DPH offers a valuable method to assess the impact of novel compounds or cellular processes on the physical state of biological membranes, providing insights into the downstream effects of complex signaling pathways.
References
- 1. Differential Polarized Phase Fluorometric Investigations of Diphenylhexatriene in Lipid Bilayers. Quantitation of Hindered Depolarizing Rotations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fluorescent probe: diphenylhexatriene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bmglabtech.com [bmglabtech.com]
- 4. benchchem.com [benchchem.com]
- 5. The Fluorescent Dye 1,6 Diphenyl 1,3,5 Hexatriene Binds to Amyloid Fibrils Formed by Human Amylin and Provides a New Probe of Amylin Amyloid Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. DPH Probe Method for Liposome-Membrane Fluidity Determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. jasco-global.com [jasco-global.com]
- 8. DPH Probe Method for Liposome-Membrane Fluidity Determination | Springer Nature Experiments [experiments.springernature.com]
- 9. jasco-global.com [jasco-global.com]
- 10. 3.4. Membrane Fluidity [bio-protocol.org]
- 11. Plasma membrane fluidity in isolated rat hepatocytes: comparative study using DPH and TMA-DPH as fluorescent probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Diphenylhexatriene as a fluorescent probe for monitoring low density lipoprotein peroxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
